![molecular formula C12H14N2O3 B14666668 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol CAS No. 42015-35-0](/img/structure/B14666668.png)
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring substituted with a hydroxymethyl group and a propane-1,2-diol moiety, making it a unique and versatile compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by subsequent functionalization steps to introduce the hydroxymethyl and propane-1,2-diol groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol involves its interaction with various molecular targets and pathways. The quinoxaline ring can interact with nucleic acids and proteins, potentially inhibiting their function. The hydroxymethyl and propane-1,2-diol groups may enhance the compound’s solubility and facilitate its interaction with biological membranes, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Dihydroquinoxaline: A reduced form of quinoxaline with different biological activities.
Quinazoline: A structurally similar compound with a nitrogen atom in a different position.
Uniqueness
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol is unique due to the presence of both hydroxymethyl and propane-1,2-diol groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
42015-35-0 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-[3-(hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C12H14N2O3/c15-6-8(17)5-11-12(7-16)14-10-4-2-1-3-9(10)13-11/h1-4,8,15-17H,5-7H2 |
Clave InChI |
CZURFOKIGDYUPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)CO)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


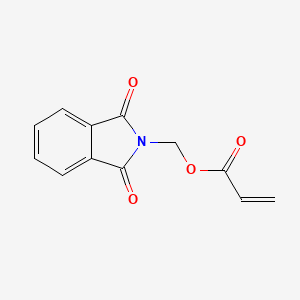
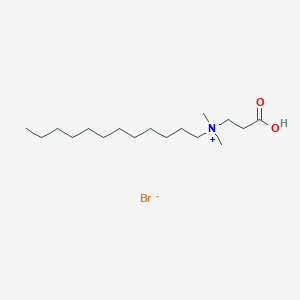
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)

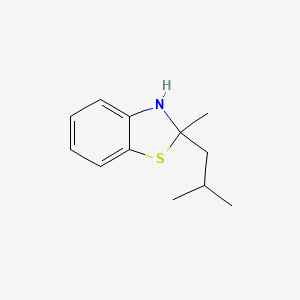
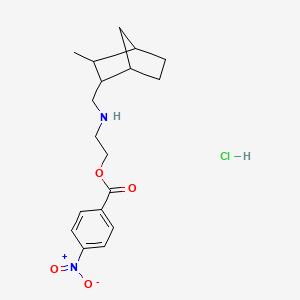
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
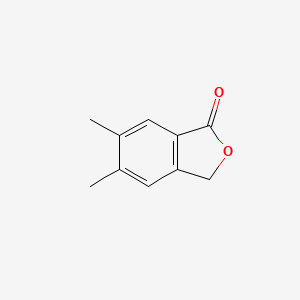
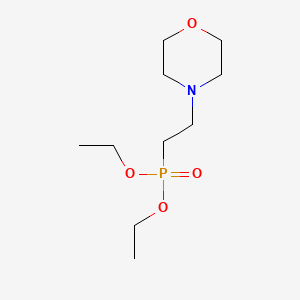
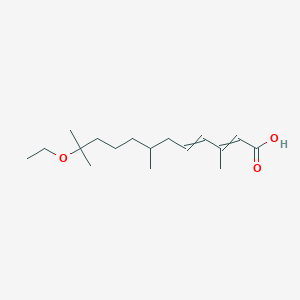
![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
